

An In-depth Technical Guide to SIRT5 Post-Translational Modifications

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Compound of Interest

Compound Name: *SIRT5 inhibitor*

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Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, predominantly localized in the mitochondria.[1] While initially characterized as a weak deacetylase, SIRT5 is now recognized as a robust demalonylase, desuccinylase, and deglutarylase.[1][2] This broad substrate specificity allows SIRT5 to regulate a diverse array of cellular processes, with a significant impact on metabolism. Dysregulation of SIRT5 activity has been implicated in a variety of pathological conditions, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer, making it a compelling target for therapeutic development.[3][4]

This technical guide provides a comprehensive overview of SIRT5-mediated post-translational modifications, including its enzymatic activity, key substrates, and involvement in critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts targeting this multifaceted enzyme.

SIRT5 Enzymatic Activity and Substrate Specificity

SIRT5 catalyzes the removal of specific acyl groups from lysine residues on target proteins in an NAD⁺-dependent manner. Its catalytic efficiency varies significantly across different types of acyl modifications.

Post-Translational Modifications Catalyzed by SIRT5:

- **Desuccinylation:** The removal of a succinyl group from a lysine residue. This is a major function of SIRT5.
- **Demalonylation:** The removal of a malonyl group from a lysine residue. SIRT5 is an efficient catalyst for this reaction.
- **Deglutarylation:** The removal of a glutaryl group from a lysine residue.
- **Deacetylation:** The removal of an acetyl group from a lysine residue. SIRT5 exhibits weak deacetylase activity compared to its other deacylase functions.^[1]

The preference of SIRT5 for dicarboxylic acyl groups like succinyl and malonyl is attributed to the presence of key residues, Tyr102 and Arg105, within its catalytic pocket, which can accommodate the negatively charged acyl moieties.^[1]

Quantitative Analysis of SIRT5 Enzymatic Activity

The catalytic efficiency of SIRT5 for various deacylation reactions has been determined using in vitro assays with synthetic peptide substrates. This data highlights the enzyme's preference for demalonylation, desuccinylation, and deglutarylation over deacetylation.

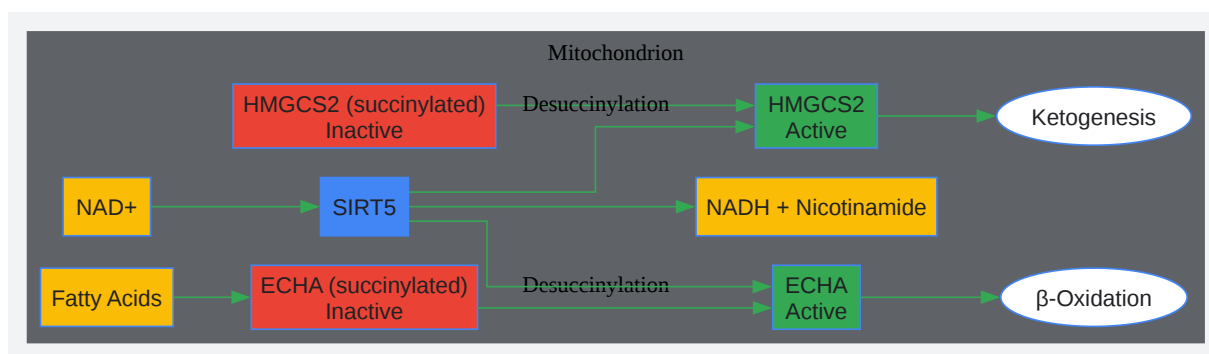
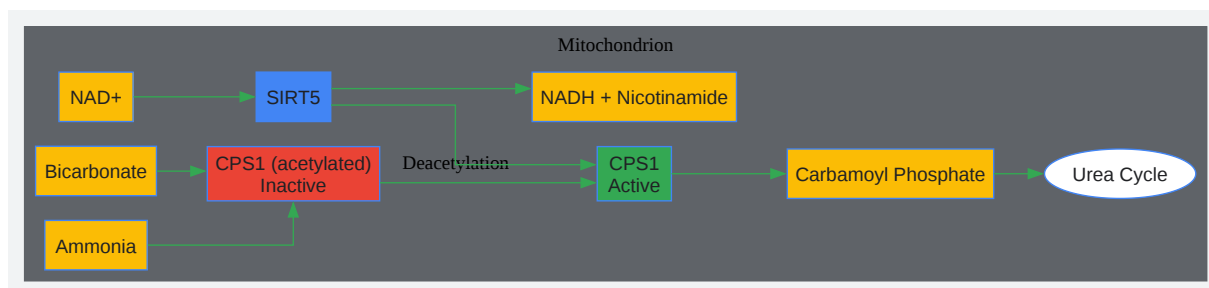
Acyl Modification	Peptide Substrate	kcat (s ⁻¹)	Km (μM)	kcat/Km (M ⁻¹ s ⁻¹)	Reference
Demalonylation	H3K9mal	0.034	9.0	3758	^[5]
Desuccinylation	H3K9succ	0.112	8.0	13995	^[5]
Deglutarylation	CPS1-derived peptide	-	-	18699	^[5]
Deacetylation	H3K9ac	0.0012	750	16	^{[1][5]}

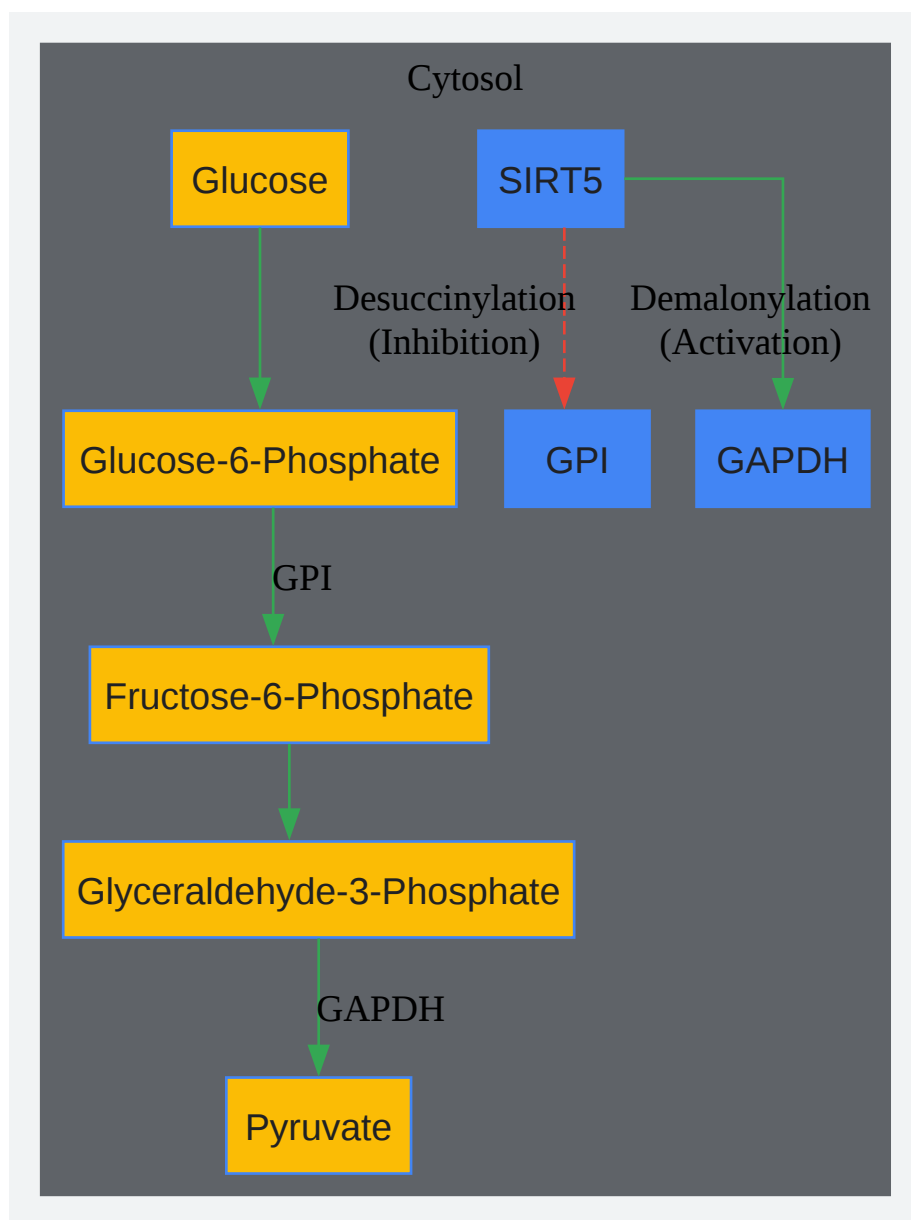
Key Substrates and Signaling Pathways Regulated by SIRT5

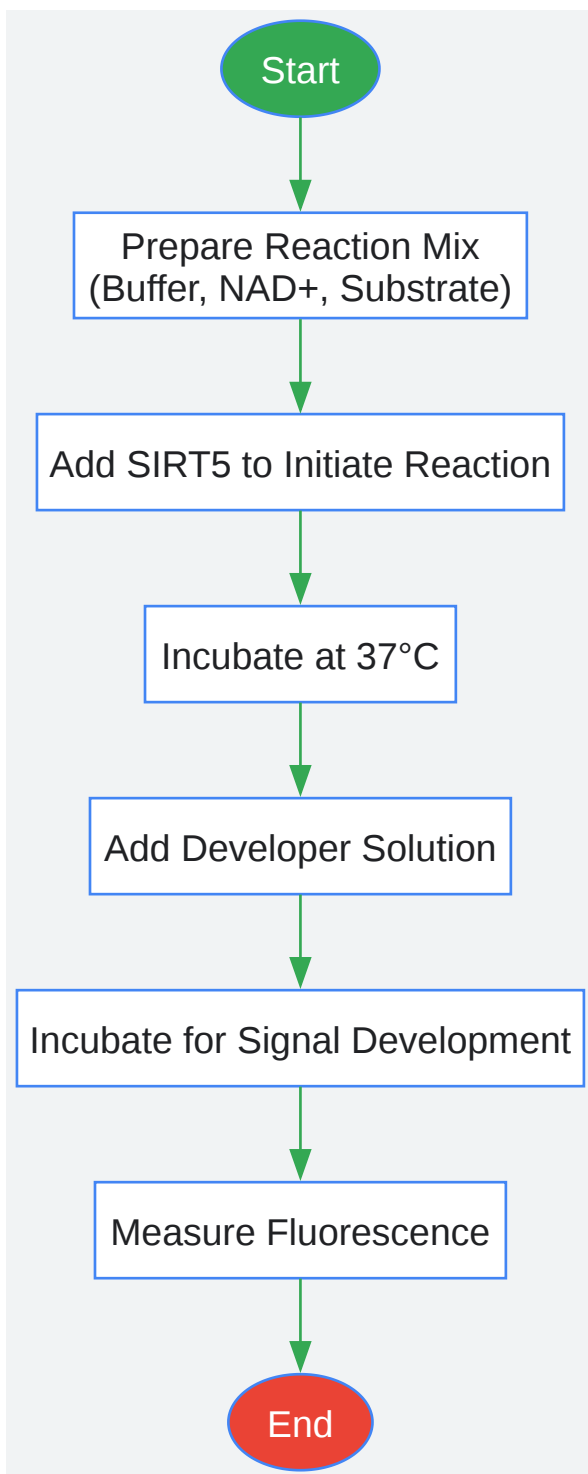
SIRT5 plays a crucial role in regulating several key metabolic pathways by modulating the post-translational modification status of enzymes involved in these processes.

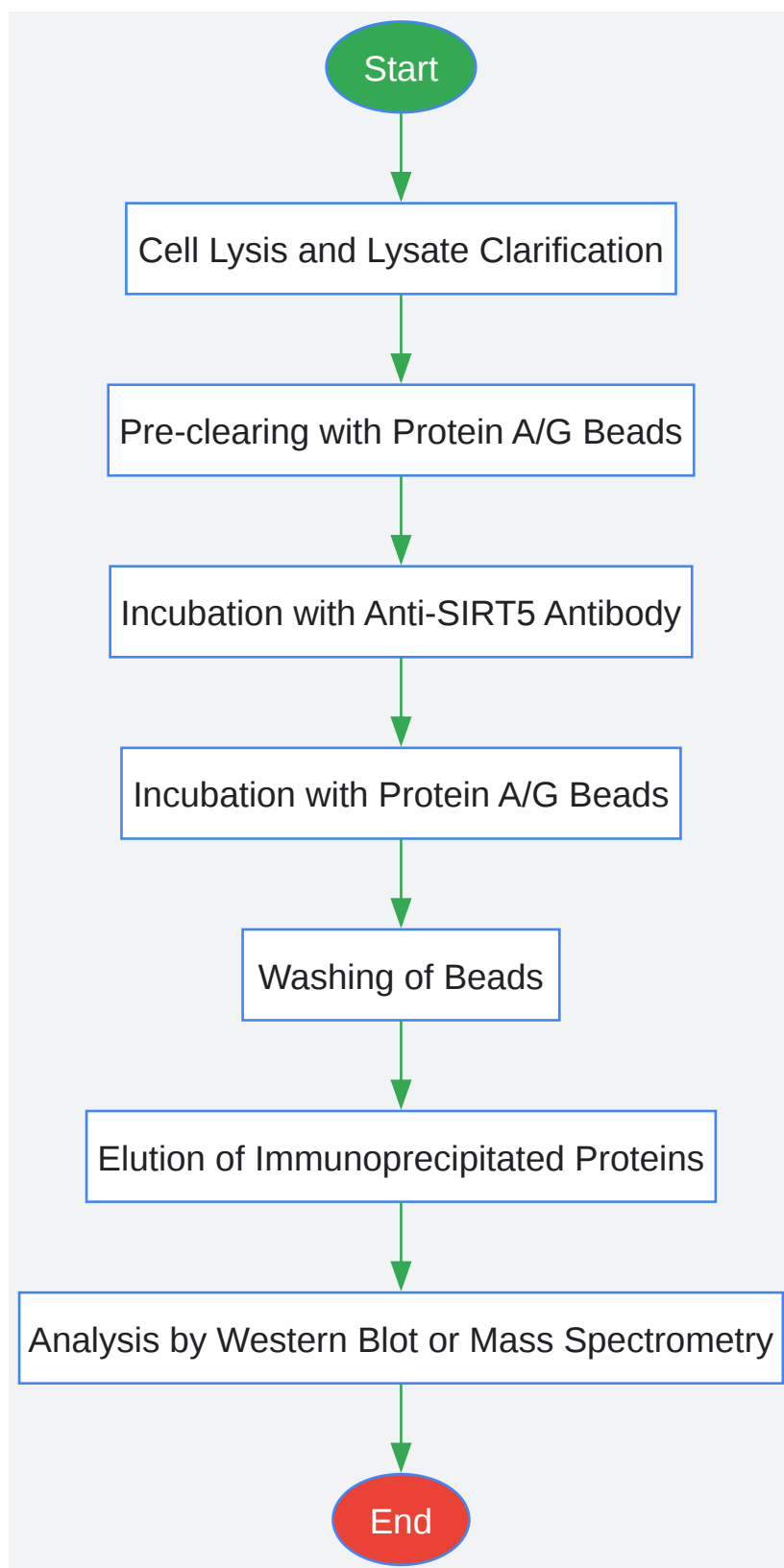
Urea Cycle

SIRT5 is a key regulator of the urea cycle, a critical pathway for the detoxification of ammonia. It achieves this by deacetylating and activating Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in this pathway.^{[6][7]}









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